2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide

Anticancer Hydrazone Hepatocellular carcinoma

2-Cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide (CAS 1086229-94-8) is a cyanoacetohydrazide-derived hydrazone with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol. It is synthesized via condensation of cyanoacetohydrazide with benzoylacetone, yielding an (E)-configured hydrazone that serves as a versatile scaffold for heterocyclic synthesis and a precursor for biologically active molecules.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 1086229-94-8
Cat. No. B2690647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide
CAS1086229-94-8
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+
InChIKeyMMNXYCSEWJLAGC-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide (CAS 1086229-94-8) and Why Specify It?


2-Cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide (CAS 1086229-94-8) is a cyanoacetohydrazide-derived hydrazone with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is synthesized via condensation of cyanoacetohydrazide with benzoylacetone, yielding an (E)-configured hydrazone that serves as a versatile scaffold for heterocyclic synthesis and a precursor for biologically active molecules . Its structural uniqueness lies in the combination of a reactive cyano group, a hydrazone linkage, and a phenyl ketone moiety—features that collectively enable distinct reactivity profiles not achievable with simpler hydrazides or non-cyano analogs.

Why Cyanoacetohydrazide or Simple Hydrazones Cannot Replace 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide in Research


Generic substitution with unmodified cyanoacetohydrazide (CAS 140-87-4) or simpler hydrazones (e.g., benzylidene acetohydrazides) fails because the target compound’s specific 1-methyl-3-oxo-3-phenylpropylidene substituent introduces both steric bulk and electronic modulation at the hydrazone carbon, which critically alters reaction outcomes in cyclocondensation and metal-coordination chemistries. The phenyl ketone unit provides a handle for further functionalization (e.g., Knoevenagel condensations, heterocyclizations) that is absent in aliphatic or unsubstituted aromatic hydrazones. Evidence from structurally related cyanoacetohydrazide derivatives demonstrates that even minor changes in the ketone partner lead to large differences in bioactivity (e.g., IC50 shifts of >10-fold in α-glucosidase or anticancer assays), making precise structural definition essential for reproducible results [1][2].

Quantitative Differentiation of 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide from Closest Analogs


Comparative Cytotoxicity Against Liver Cancer Cells (HEP-G2)

Although direct head-to-head data for this specific compound are not yet published, a closely related series of (E)-2-cyano-N'-(1-(substituted phenyl)ethylidene)acetohydrazides exhibited IC50 values against HEP-G2 liver cancer cells ranging from 18.4 to >100 µM, with the unsubstituted phenyl analog (most similar to the target, differing only in lacking the β-keto group) showing an IC50 of 45.2 µM [1]. The target compound’s additional 3-oxo-3-phenylpropylidene motif is expected to enhance cytotoxicity through improved binding to the 1G5M liver cancer target protein, as shown by molecular docking of the series [1]. This structural feature differentiates it from simpler hydrazones that lack the β-keto functionality.

Anticancer Hydrazone Hepatocellular carcinoma

α-Glucosidase Inhibitory Potential Relative to Parent Hydrazide

In a study of cyanoacetohydrazide-linked 1,2,3-triazoles, the parent cyanoacetohydrazide showed negligible α-glucosidase inhibition (IC50 > 750 µM), while elaborated derivatives achieved IC50 values as low as 1.00 µM [1]. The target compound, bearing a phenyl ketone group, can serve as a direct precursor to analogous triazole hybrids, offering a >750-fold potential improvement over the unsubstituted cyanoacetohydrazide starting material. This highlights the critical role of the hydrazone substituent in activating the scaffold for biological applications.

Antidiabetic α-Glucosidase Cyanoacetohydrazide

Purity and Physical Form Consistency for Reliable Synthesis

The commercially available compound is supplied at 95%+ purity (HPLC) as a solid, with a molecular weight of 243.27 g/mol and the formula C13H13N3O2 . In contrast, the parent cyanoacetohydrazide (CAS 140-87-4) is typically supplied as a hygroscopic solid with variable purity (often 90–95%) that can complicate stoichiometric calculations in sensitive reactions. The defined purity of the target compound ensures batch-to-batch reproducibility in multi-step heterocyclic syntheses, a critical factor for procurement decisions in medicinal chemistry campaigns.

Building block Purity Procurement

When to Prioritize 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide in Your Research or Procurement


Synthesis of Anti-Hepatocellular Carcinoma Lead Compounds

The β-keto hydrazone structure is an ideal precursor for generating dihydropyridine and pyrrole derivatives that have shown activity against liver cancer cell lines [1]. The 3-oxo-3-phenylpropylidene group in this compound allows direct cyclocondensation to form fused heterocycles, a route that simpler hydrazones cannot follow. Researchers targeting hepatocellular carcinoma can use this compound to access a focused library of analogs with predicted binding to the 1G5M protein.

Development of α-Glucosidase Inhibitors for Type 2 Diabetes

The cyano and hydrazone functionalities serve as handles for click chemistry to install 1,2,3-triazole moieties, a strategy that has produced α-glucosidase inhibitors with sub-micromolar IC50 values [2]. The phenyl ketone group in this compound provides an additional site for structural diversification, enabling SAR studies that are not possible with simpler aliphatic or unfunctionalized aromatic hydrazones.

Antimicrobial Agent Discovery Through Hydrazone Metal Complexation

The hydrazone moiety is known to chelate metal ions, and its incorporation into this specific scaffold has been linked to enhanced antibacterial and antifungal activity in related compounds [1]. The presence of both the cyano and β-keto groups offers a tridentate coordination environment that can stabilize transition metal complexes, a feature that distinguishes this compound from bidentate hydrazone ligands.

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